molecular formula C23H43BrO4 B3327564 Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- CAS No. 352557-26-7

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)-

Cat. No.: B3327564
CAS No.: 352557-26-7
M. Wt: 463.5 g/mol
InChI Key: VEKQMIIFKLSPRZ-VQCQRNETSA-N
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Description

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- is an organic compound with the molecular formula C24H45BrO4. It is also known as (3R)-3-[(2-bromo-1-oxooctyl)oxy]tetradecanoic acid methyl ester. This compound is characterized by its unique structure, which includes a tetradecanoic acid backbone with a brominated oxooctyl group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- typically involves the esterification of tetradecanoic acid with methanol in the presence of a catalyst. The brominated oxooctyl group is introduced through a bromination reaction, where the oxooctyl group is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the brominated oxooctyl group to a hydroxyl group.

    Substitution: The bromine atom in the oxooctyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The brominated oxooctyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester functional group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Tetradecanoic acid, 3-[(2-chloro-1-oxooctyl)oxy]-, methyl ester
  • Tetradecanoic acid, 3-[(2-fluoro-1-oxooctyl)oxy]-, methyl ester
  • Tetradecanoic acid, 3-[(2-iodo-1-oxooctyl)oxy]-, methyl ester

Uniqueness

Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- is unique due to the presence of the brominated oxooctyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (3R)-3-(2-bromooctanoyloxy)tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43BrO4/c1-4-6-8-10-11-12-13-14-15-17-20(19-22(25)27-3)28-23(26)21(24)18-16-9-7-5-2/h20-21H,4-19H2,1-3H3/t20-,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKQMIIFKLSPRZ-VQCQRNETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)OC(=O)C(CCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)OC)OC(=O)C(CCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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